molecular formula C23H29ClN4O B12036751 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide

Cat. No.: B12036751
M. Wt: 413.0 g/mol
InChI Key: BGEDTDJORCKTPZ-MFKUBSTISA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-isopropylbenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-isopropylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-isopropylbenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.

    Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.

    Benzylidene Derivative Formation: Finally, the intermediate compound is reacted with 4-isopropylbenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-isopropylbenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-isopropylbenzylidene)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting neurological disorders or infections.

    Materials Science: Use in the synthesis of novel polymers or materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-isopropylbenzylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-Chlorobenzyl)-1-piperazinyl)-4-methylbenzylideneamine
  • **4-(2-Chlorobenzyl)-1-piperazinyl)-2-nitrobenzylideneamine

Uniqueness

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-isopropylbenzylidene)acetohydrazide is unique due to its specific substitution pattern and the presence of both piperazine and acetohydrazide moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29ClN4O

Molecular Weight

413.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H29ClN4O/c1-18(2)20-9-7-19(8-10-20)15-25-26-23(29)17-28-13-11-27(12-14-28)16-21-5-3-4-6-22(21)24/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29)/b25-15+

InChI Key

BGEDTDJORCKTPZ-MFKUBSTISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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